5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one
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Overview
Description
The compound 5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyridine ring, a thienoazepine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Thienoazepine ring formation: This step involves the construction of the thienoazepine ring through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of the methoxyazetidine and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H41N3O3S |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C29H41N3O3S/c1-17-13-18(2)30-28(33)24(17)16-31-12-6-7-25-26(29(31)34)20(4)27(36-25)19(3)21-8-10-22(11-9-21)32-14-23(15-32)35-5/h13,19,21-24H,6-12,14-16H2,1-5H3/t19-,21?,22?,24?/m1/s1 |
InChI Key |
FFQIADSIYIPQCL-IEMQYAFCSA-N |
Isomeric SMILES |
CC1=CC(=NC(=O)C1CN2CCCC3=C(C2=O)C(=C(S3)[C@H](C)C4CCC(CC4)N5CC(C5)OC)C)C |
Canonical SMILES |
CC1=CC(=NC(=O)C1CN2CCCC3=C(C2=O)C(=C(S3)C(C)C4CCC(CC4)N5CC(C5)OC)C)C |
Origin of Product |
United States |
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